
Methyl 2-mercaptopropionate
Overview
Description
Methyl 2-mercaptopropionate (CAS: 53907-46-3, molecular formula: C₄H₈O₂S, molecular weight: 120.17 g/mol) is an organosulfur compound characterized by a thiol (-SH) group and a methyl ester moiety . It exists in enantiomeric forms, with the (R)-enantiomer explicitly identified (CAS: 82031-68-3) . The compound is synthesized via esterification of 2-mercaptopropionic acid with methanol, a process analogous to other alkyl 2-mercaptopropionates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of an acid catalyst such as concentrated sulfuric acid. The process involves refluxing the reactants under an inert atmosphere, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often employs reactive distillation technology. This method involves the continuous reaction of 2-mercaptopropionic acid with methanol in the presence of a catalyst within a distillation column. The product is separated from unreacted materials and by-products through fractional distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield various thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters and thiol compounds.
Scientific Research Applications
Methyl 2-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of methyl 2-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins, enzymes, and other biomolecules, affecting their function and activity. The compound can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
The structural analogs of methyl 2-mercaptopropionate include ethyl 2-mercaptopropionate (E2MP) and propyl 2-mercaptopropionate , which differ in alkyl chain length and exhibit distinct physicochemical properties and applications.
Structural and Physicochemical Properties
Key Research Findings
Ethyl 2-Mercaptopropionate in Fermentation :
This compound in Material Science :
Regulatory Status :
- Propyl 2-mercaptopropionate has undergone rigorous safety assessments, while methyl and ethyl derivatives are primarily studied for industrial and biochemical applications .
Biological Activity
Methyl 2-mercaptopropionate (M2MP) is a thiol-containing compound with significant biological activity, primarily due to its unique chemical structure, which includes a thiol group (-SH) and an ester functional group. This article explores the biological properties, mechanisms of action, and potential applications of M2MP based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C5H10O2S and a molecular weight of approximately 120.17 g/mol. Its structure features a propionic acid backbone with a methyl ester and a mercapto group, which contributes to its reactivity and interaction with biological systems. The compound exists in an (S)-configuration, influencing its biological activity and interactions with cellular components.
1. Cellular Signaling and Redox States
M2MP has been implicated in cellular signaling pathways due to its thiol group, which can influence redox states within cells. Thiols are known to participate in redox reactions, thus modulating various cellular processes including signal transduction and enzyme activity.
2. Enzyme Inhibition
One of the significant biological activities of M2MP is its role as an inhibitor of glyoxalase I, an enzyme involved in detoxifying methylglyoxal, a byproduct of glycolysis that can be toxic at high concentrations. Inhibition of this enzyme can lead to increased levels of methylglyoxal, which may have implications for cellular health and disease processes.
Research Findings
Several studies have investigated the effects of M2MP on various biological systems:
- Inhibition Studies : Research has shown that M2MP effectively inhibits glyoxalase I in vitro, suggesting potential therapeutic applications in conditions where methylglyoxal accumulation is detrimental.
- Toxicological Assessments : Toxicity studies indicate that M2MP exhibits acute toxicity when inhaled or ingested, categorizing it as harmful upon contact with skin or if swallowed. The compound has been classified under acute toxicity categories based on standardized testing methods .
- Aquatic Toxicity : M2MP is reported to be very toxic to aquatic life, indicating environmental considerations for its use and disposal .
Case Study 1: Glyoxalase I Inhibition
A study focused on the inhibitory effects of M2MP on glyoxalase I revealed that the compound could significantly reduce enzyme activity at specific concentrations. This inhibition was associated with increased levels of methylglyoxal in treated cells, highlighting the potential risks associated with elevated methylglyoxal levels due to M2MP exposure.
Case Study 2: Cellular Redox Modulation
Another investigation explored how M2MP affects cellular redox states. The study demonstrated that treatment with M2MP altered glutathione levels in cells, suggesting that it may influence oxidative stress responses. This modulation could have implications for diseases characterized by oxidative stress.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Methyl 3-mercaptopropionate | Thiol-containing ester | Weaker inhibitor of glyoxalase I | Different carbon chain length |
Propyl mercaptan | Simple thiol | Primarily used as an odorant | Lacks ester functionality |
Ethyl mercaptan | Simple thiol | Similar properties but shorter carbon chain | Used as an odorant |
Thioglycolic acid | Mercapto acid | Used in cosmetic applications; highly reactive | Contains free thiol group |
Applications and Future Directions
This compound's unique properties make it a candidate for various applications:
- Pharmaceutical Development : Given its role in enzyme inhibition, M2MP could be explored further for therapeutic uses in conditions related to glyoxalase dysregulation.
- Biochemical Research : Its ability to modulate redox states makes it a valuable tool for studying oxidative stress pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-mercaptopropionate, and how can reaction conditions be optimized to improve yield?
- Methodology : Utilize esterification reactions between 2-mercaptopropionic acid and methanol, employing catalysts like sulfuric acid or enzyme-mediated systems. Optimize temperature (40–60°C), solvent choice (e.g., anhydrous conditions), and molar ratios to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or in situ FTIR for carbonyl group conversion .
- Key Considerations : Purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials or byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR : Analyze -NMR peaks for the methoxy group (~3.40 ppm) and 2-mercaptopropionate protons (~2.71–2.73 ppm). Compare with reference spectra to confirm ester bond formation .
- IR : Identify the ester carbonyl stretch (~1740 cm) and thiol S-H absorption (~2550 cm) to verify functional groups .
Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?
- Protocols : Use fume hoods for volatile thiol handling. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Implement emergency showers/eye wash stations in case of exposure .
- Documentation : Follow JIS T 8116 and 8147 standards for PPE selection and maintain safety data sheets (SDS) in compliance with JIS Z 7253:2019 .
Q. How should researchers document synthesis and characterization to ensure reproducibility?
- Guidelines : Report reagent purity, reaction conditions (time, temperature), and characterization data (NMR shifts, IR peaks) in alignment with journal standards like Medicinal Chemistry Research. Include detailed experimental steps in supplementary materials if necessary .
Q. What solvents and reaction conditions stabilize this compound during experiments?
- Recommendations : Use aprotic solvents (e.g., dichloromethane) to prevent ester hydrolysis. Avoid strong bases or oxidizing agents that may degrade the thiol group. Stabilize acidic conditions with buffers during prolonged reactions .
Advanced Research Questions
Q. How do sulfur hydrogen bonds influence the conformational equilibria of this compound?
- Methodology : Employ microwave spectroscopy in supersonic jets to resolve rotational transitions and internal motions (e.g., methyl torsion). Compare experimental geometries with DFT calculations to identify SH···O=C hydrogen bonding (distance: ~2.515 Å, angle: ~117.4°), which stabilizes specific conformers .
- Data Analysis : Use quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analyses to quantify bond critical points and orbital interactions .
Q. How can discrepancies between theoretical and experimental molecular geometries be resolved?
- Approach : Cross-validate DFT-optimized structures with rotational constants derived from microwave spectroscopy. Adjust computational methods (e.g., basis sets, dispersion corrections) to match experimental torsional barriers (~5.1 kJ mol) and centrifugal distortion constants .
Q. What statistical methods ensure precision in reporting instrumental data (e.g., NMR, mass spectrometry)?
- Best Practices : Report means with standard deviations (SD) reflecting instrument precision (e.g., ±0.01 ppm for NMR). Use ANOVA or t-tests for comparing datasets, specifying significance thresholds (e.g., ) .
Q. How can researchers mitigate side reactions in multi-step syntheses involving this compound?
- Strategies : Monitor reactions using HPLC or GC-MS to detect intermediates/byproducts. Optimize protecting groups (e.g., acetyl for thiols) to prevent oxidation. Use scavenger resins to quench reactive byproducts .
Q. How do advanced spectroscopic techniques (e.g., 2D NMR, rotational spectroscopy) elucidate dynamic molecular behavior?
Properties
IUPAC Name |
methyl 2-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKNPMDQONHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866371 | |
Record name | Methyl 2-mercaptopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-46-3 | |
Record name | Propanoic acid, 2-mercapto-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-mercaptopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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